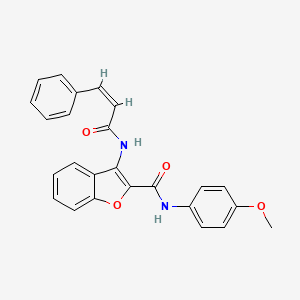

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, suggests that this compound may exhibit interesting pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.

Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions may target the amide bond, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biological Probes: Used as probes to study biological pathways and mechanisms.

Medicine

Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.

Diagnostics: Used in diagnostic assays and imaging.

Industry

Material Science:

Agrochemicals: Used in the synthesis of agrochemical products.

Mecanismo De Acción

The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans.

Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole derivatives.

Phenylacrylamido Derivatives: Compounds with a phenylacrylamido group, such as N-phenylacrylamides.

Uniqueness

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and properties not found in other similar compounds. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, may result in unique interactions with biological targets, leading to distinct pharmacological profiles.

Actividad Biológica

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 4-methoxyphenyl isocyanate and 3-phenylacrylic acid.

- Reaction Conditions : The reaction is typically conducted in an organic solvent under reflux conditions, often utilizing catalysts such as piperidine to facilitate the formation of the amide bond.

- Yield and Purification : The product is purified using recrystallization techniques to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer activity.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (Huh7), demonstrating IC50 values in the low micromolar range.

Anti-Metastatic Effects

The compound also displays anti-metastatic properties, particularly in hepatocellular carcinoma models.

- Epithelial-Mesenchymal Transition (EMT) : Research indicates that it downregulates key proteins involved in EMT, such as vimentin and MMP-9, which are critical for cancer cell migration and invasion.

- Integrin Signaling : It inhibits integrin α7 expression, which is associated with metastatic potential in various cancers.

Case Studies

-

Huh7 Cell Line Study :

- Findings : Treatment with this compound resulted in decreased cell viability and migration.

- Mechanistic Insights : The compound reduced the phosphorylation of FAK/AKT signaling pathways, crucial for cell motility.

-

MCF-7 Cell Line Study :

- Results : Demonstrated significant growth inhibition at concentrations above 5 μM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Data Summary

| Biological Activity | Observed Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Anti-Metastatic | Inhibits migration | Downregulation of vimentin and MMP-9 |

| Integrin Signaling | Suppresses integrin α7 | Inhibition of FAK/AKT pathway |

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPOYYLFJHVUAP-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.